2-Bromo-6-chloronaphthalene
Description
Regioselective Halogenation Strategies
Achieving the desired substitution pattern on the naphthalene (B1677914) ring is a critical aspect of synthesizing 2-bromo-6-chloronaphthalene. Regioselective halogenation strategies are therefore of paramount importance.
A common method for preparing similar compounds, such as 1-bromo-7-chloronaphthalene, is the direct bromination of the corresponding chloronaphthalene. This electrophilic aromatic substitution typically employs bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is usually carried out in an inert solvent. However, direct halogenation of naphthalene derivatives can sometimes lead to a mixture of isomers, making purification challenging.
Sequential halogenation offers a more controlled approach to the synthesis of dihalogenated naphthalenes. This involves the introduction of halogen atoms in a stepwise manner, which can improve the regioselectivity of the reaction. For instance, the synthesis of 1,4,5,8-tetrakis(halogenomethyl)naphthalene involves a sequential halogenation reaction. google.com While specific details for this compound are not extensively documented in this context, the principle of sequential addition of different halogens is a viable synthetic strategy.
Advanced Synthetic Routes
More sophisticated methods provide alternative pathways to this compound, often offering higher purity and better yields.
The Sandmeyer reaction, which involves the diazotization of an aryl amine followed by treatment with a copper(I) halide, is a powerful tool for introducing halogens onto an aromatic ring. wikipedia.orglscollege.ac.in This reaction is a type of radical-nucleophilic aromatic substitution. wikipedia.org For example, 6-bromo-2-naphthylamine can be diazotized and then undergo a Sandmeyer reaction to introduce a different halogen. A patent describes a method for preparing 2-bromo-6-fluoronaphthalene (B1267477) starting from 6-bromo-2-naphthylamine, which undergoes diazotization and subsequent thermal decomposition. google.com This general approach, substituting the appropriate amine precursor, is a key strategy for producing halo-naphthalenes. masterorganicchemistry.com
Table 1: Key Parameters in Diazotization and Thermal Cracking
| Parameter | Conditions | Purpose |
|---|---|---|
| Diazotization Temperature | -10 to 10°C (preferred -2 to 5°C) | Formation of the diazonium salt. google.com |
| Salt Formation Temperature | 0 to 30°C (preferred 10 to 20°C) | Preparation of the fluoroborate complex. google.com |
| Thermal Decomposition | 130–140°C | Elimination of nitrogen gas to yield the final product. |
| Solvent | Toluene/petroleum ether mixture | Enhances product isolation. |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in modern organic synthesis for forming carbon-carbon bonds. nih.govnih.govmdpi.com Brominated naphthalenes serve as excellent precursors in these reactions. nih.gov For instance, a bromo-naphthalene scaffold has been used to generate a diverse library of compounds through various palladium-catalyzed cross-coupling reactions. nih.gov While typically used to add carbon-based groups, modifications of these methods can also be envisioned for the introduction of halogens. The presence of a bromine atom on the naphthalene ring facilitates these transformations. nih.govdergipark.org.tr
Table 2: Examples of Cross-Coupling Reactions on Naphthalene Scaffolds
| Reaction Type | Catalyst | Reactants | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Brominated 2,1-borazaronaphthalenes and potassium alkenyltrifluoroborates | Synthesis of alkenylnaphthalenes. acs.org |
Green Chemistry Principles in the Synthesis of Halogenated Naphthalenes
The principles of green chemistry aim to design chemical processes that are environmentally benign. organic-chemistry.orginnovareacademics.in This includes using safer solvents, reducing waste, and employing catalytic reagents. organic-chemistry.org In the context of halogenated naphthalenes, greener approaches are being explored.
One such approach involves the in-situ generation of the active halogen species using hydrogen peroxide and an alkali metal halide in an aqueous micellar medium. scirp.orgscirp.org This method avoids the use of hazardous halogenating agents and organic solvents. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate the halogenation in water. scirp.org Another green approach is the use of transition-metal-free protocols for C-H bond halogenation to reduce environmental concerns associated with metal catalysts. researchgate.net Furthermore, ultrasound-assisted synthesis in water represents a powerful and environmentally friendly method to accelerate organic reactions. scirp.org
The synthesis of this compound can be achieved through a variety of methods, each with its own advantages and limitations. Traditional approaches like direct and sequential halogenation provide a straightforward route, while advanced methods such as the Sandmeyer reaction and palladium-catalyzed cross-coupling offer greater control and versatility. The increasing emphasis on sustainable practices is driving the development of greener synthetic protocols that minimize environmental impact. The choice of synthetic route will ultimately be guided by the specific requirements of the application, balancing factors such as yield, purity, cost, and environmental considerations.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRCPBWWONGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704792 | |
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-84-7 | |
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromo 6 Chloronaphthalene and Analogues
Green Chemistry Principles in the Synthesis of Halogenated Naphthalenes
Catalytic Approaches for Enhanced Selectivity and Efficiency
Catalytic methods are paramount in the synthesis of halonaphthalenes to ensure high selectivity and reaction efficiency, minimizing the formation of isomeric byproducts.
One notable catalytic strategy involves the isomerization of 1-halonaphthalenes to their 2-substituted counterparts. Zeolites have been employed as catalysts for the isomerization of 1-chloro- and 1-bromonaphthalene (B1665260). google.comgoogle.comgoogleapis.com For instance, the conversion of 1-chloronaphthalene (B1664548) to 2-chloronaphthalene (B1664065) can be achieved in the gas phase over solid catalysts like aluminum oxide or amorphous aluminosilicate. google.com The use of zeolites, particularly in their H-form, can facilitate this isomerization at elevated temperatures, with selectivities for the 2-isomer being notably high. google.comgoogle.com While direct synthesis of 2-Bromo-6-chloronaphthalene via this method is not explicitly detailed, a potential pathway could involve the controlled halogenation of a pre-existing chloronaphthalene or bromonaphthalene followed by catalytic isomerization.
Rhodium(II) catalysis has been demonstrated as an effective method for the synthesis of functionalized halonaphthalenyl ethers and esters from diazo compounds. thieme-connect.com This approach allows for simultaneous halogenation and ether or ester formation in a one-pot procedure. thieme-connect.com A relevant example is the synthesis of 2-(Benzyloxy)-6-bromo-1-chloronaphthalene, which showcases the feasibility of introducing both bromine and chlorine atoms into a naphthalene (B1677914) system with catalytic control. thieme-connect.com
Silver-catalyzed reactions also present a promising avenue for the synthesis of dihalonaphthalenes through the halogenation and electrophilic cyclization of terminal alkynols. acs.orgacs.org This method provides a route to various substituted naphthalenes under mild conditions. acs.org
Copper-catalyzed benzannulation reactions of 2-(phenylethynyl)benzaldehyde (B1589314) and alkynes in the presence of halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) have been developed for the synthesis of 1-halonaphthalenes, which could serve as precursors for further functionalization. researchgate.net
The following table summarizes some catalytic approaches relevant to the synthesis of dihalonaphthalenes.
| Catalyst System | Reaction Type | Substrates | Relevant Products/Intermediates | Reference |
| Zeolites (e.g., HEU-1) | Isomerization | 1-Chloronaphthalene, 1-Bromonaphthalene | 2-Chloronaphthalene, 2-Bromonaphthalene (B93597) | google.comgoogle.com |
| Rhodium(II) acetate (B1210297) | Halogenation/Etherification | Diazo compounds, Benzyl halides | 2-(Benzyloxy)-6-bromo-1-chloronaphthalene | thieme-connect.com |
| Silver nitrate | Halogenation/Cyclization | Terminal alkynols | Dihalonaphthalenes | acs.org |
| Copper catalyst | Benzannulation | 2-(Phenylethynyl)benzaldehyde, Alkynes, NBS/NCS | 1-Halonaphthalenes | researchgate.net |
Solvent-Free or Environmentally Benign Reaction Conditions
The development of synthetic methods that minimize or eliminate the use of hazardous solvents is a significant goal in modern chemistry, often referred to as green chemistry. rsc.orgcem.com
Mechanically induced reactions offer a solvent-free approach. For instance, the reaction of magnesium with halonaphthalenes under solvent-free conditions can produce Grignard reagents in good yields. scispace.com This could be a potential step in a multi-step synthesis of this compound.
Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions or the use of more environmentally benign solvents like water. cem.comderpharmachemica.com These reactions can be significantly faster and more efficient than conventional heating methods. While a specific protocol for this compound is not provided, the general applicability of microwave synthesis to a wide range of organic transformations, including halogenations and coupling reactions, suggests its potential utility. cem.com
Reactions conducted 'on water' represent a further green chemistry approach. The use of an aqueous medium for bromination reactions, for example with a hydrogen peroxide-hydrobromic acid system or N-bromosuccinimide, has been shown to be effective for various aromatic compounds. researchgate.net These methods offer mild reaction conditions and a reduced environmental impact. researchgate.net
The following table outlines some environmentally benign approaches applicable to the synthesis of halogenated aromatic compounds.
| Condition | Method | Reactants | Potential Application | Reference |
| Solvent-Free | Mechanical Activation | Magnesium, Halonaphthalenes | Grignard Reagent Formation | scispace.com |
| Solvent-Free | Microwave Irradiation | Various (e.g., on mineral oxides) | Halogenation, Coupling Reactions | cem.com |
| Aqueous Medium | 'On Water' Bromination | Aromatic compounds, H2O2-HBr or NBS | Electrophilic Aromatic Bromination | researchgate.net |
Scalable Production Methodologies in Academic Contexts
For a synthetic procedure to be practically useful, even in an academic setting, scalability is an important consideration. This involves developing robust methods that can be performed on a larger scale without significant loss of yield or purity.
A potential scalable route to a 2-bromo-6-substituted naphthalene is exemplified by the synthesis of 2-bromo-6-acetylnaphthalene. This synthesis involves the Friedel-Crafts acylation of 2-bromonaphthalene with acetyl chloride and aluminum chloride in nitrobenzene. prepchem.com The reaction is carried out at 100°C for 4 hours, and the product is isolated by pouring the reaction mixture onto ice water, followed by filtration, washing, and distillation under reduced pressure, with final recrystallization from hexane. prepchem.com This type of procedure uses standard laboratory equipment and techniques that are amenable to scaling.
Another approach that can be scaled up is the diazotization of an amino-naphthalene followed by a Sandmeyer-type reaction to introduce a halogen. For instance, the synthesis of 2-bromo-6-fluoronaphthalene (B1267477) has been reported starting from Tobias acid (2-amino-1-naphthalenesulfonic acid). google.com The process involves bromination, diazotization of the resulting 6-bromo-2-naphthylamine, and subsequent thermal decomposition of the diazonium salt to yield the final product. google.com Such multi-step syntheses, while requiring careful control of reaction conditions at each stage, are often designed for scalability.
Continuous flow chemistry is an increasingly adopted technology for scalable synthesis in academia and industry. researchgate.net This methodology involves pumping reagents through a reactor where the reaction occurs. It offers advantages in terms of safety, reproducibility, and ease of scaling. While a specific flow synthesis for this compound is not documented, the principles have been applied to the synthesis of related building blocks like N,N'-dialkyl-6,6'-dibromoisoindigo, starting from 6-bromoisatine. researchgate.net The adaptation of known batch halogenation and functionalization reactions to a flow process could provide a scalable route to this compound.
The following table provides examples of synthetic strategies with potential for academic-scale production.
| Synthetic Strategy | Key Steps | Starting Materials | Target/Related Compound | Reference |
| Friedel-Crafts Acylation | Acylation, Purification | 2-Bromonaphthalene, Acetyl chloride | 2-Bromo-6-acetylnaphthalene | prepchem.com |
| Diazotization Route | Bromination, Diazotization, Thermal Decomposition | Tobias acid | 2-Bromo-6-fluoronaphthalene | google.com |
| Continuous Flow | Alkylation, Reduction, Condensation | 6-Bromoisatine | N,N'-dialkyl-6,6'-dibromoisoindigo | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloronaphthalene
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on haloarenes is a significant class of reactions. In 2-bromo-6-chloronaphthalene, the reaction involves the displacement of one of the halogen substituents by a nucleophile. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org
Reactivity of Bromine and Chlorine Substituents
In nucleophilic aromatic substitution (SNAr) reactions, the nature of the halogen atom significantly influences the reaction rate. Contrary to the trend observed in aliphatic SN2 reactions, the reactivity order for leaving groups in SNAr is generally F > Cl > Br > I. libretexts.orgwikipedia.org This inverted order is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comlibretexts.org The high electronegativity of the halogen atom polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Although fluorine is the most activating leaving group for SNAr, in the case of this compound, the chlorine atom is expected to be more reactive towards nucleophilic substitution than the bromine atom, assuming an SNAr mechanism. This is due to the higher electronegativity of chlorine compared to bromine, which leads to a more polarized C-Cl bond and a more electrophilic carbon center.
Table 1: Comparison of Halogen Properties Relevant to Nucleophilic Aromatic Substitution
| Property | Chlorine (Cl) | Bromine (Br) | Influence on SNAr Reactivity |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Higher electronegativity leads to a more electrophilic carbon, favoring the rate-determining nucleophilic attack. |
| Carbon-Halogen Bond Strength (Aryl-X, kJ/mol) | ~400 | ~330 | Weaker bond is easier to break, but this step is typically not rate-determining. libretexts.org |
| Leaving Group Ability (in SNAr) | Better | Poorer | The rate is governed by the attack, not leaving group departure, making the more electronegative halogen facilitate a faster reaction. wikipedia.org |
This table provides generalized data for aryl halides.
Regiochemical Control in Substitution Pathways
The positions of the halogen substituents on the naphthalene (B1677914) ring are critical in determining the regiochemical outcome of nucleophilic substitution. In this compound, the two halogens are on different rings. The substitution will occur at either the C-2 or C-6 position. The regioselectivity can be influenced by reaction conditions, the nature of the nucleophile, and the presence of catalysts or additives. nih.gov For instance, studies on tetrabromonaphthalene diimides have shown that the choice of solvent can dramatically alter which regioisomer is formed during nucleophilic substitution with aniline (B41778). nih.gov While specific studies on the regiochemical control for this compound are not abundant, it is plausible that substitution could be directed to one position over the other by carefully selecting reaction parameters.
Electrophilic Aromatic Substitution on the Naphthalene Core
Naphthalene is inherently more reactive towards electrophilic substitution than benzene (B151609) because the activation energy for forming the carbocation intermediate is lower. msu.edu The reaction generally proceeds in a way that preserves one intact benzene ring. msu.edu
Influence of Halogen Substituents on Ring Activation/Deactivation
Halogens are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. msu.edulibretexts.org However, they are also ortho-, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (arenium ion) formed during the attack at these positions. libretexts.orgdalalinstitute.com
Stereochemical Considerations in Electrophilic Attack
The term stereochemical here refers to the regioselectivity of the electrophilic attack. The directing effects of the two halogen substituents determine the position of the incoming electrophile.
The bromo group at C-2 is an ortho-, para-director. In the naphthalene system, it will direct incoming electrophiles primarily to the C-1 and C-3 positions.
The chloro group at C-6 is also an ortho-, para-director. It will direct incoming electrophiles to the C-5 and C-7 positions.
The combined influence of these groups means that electrophilic substitution is most likely to occur at positions 1, 3, 5, or 7. The precise outcome will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role. msu.edu For example, substitution at C-1 and C-5 might be sterically less hindered than at C-3 and C-7. Naphthalene itself preferentially undergoes electrophilic substitution at the C-1 (α) position due to the formation of a more resonance-stabilized carbocation intermediate compared to attack at the C-2 (β) position. msu.edudalalinstitute.com This inherent preference, combined with the directing effects of the halogens, suggests that positions C-1 and C-5 would be the most favored sites for electrophilic attack.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Substituent | Position | Directing Effect | Favored Positions for Attack |
| Bromine | C-2 | Ortho, Para | C-1, C-3 |
| Chlorine | C-6 | Ortho, Para | C-5, C-7 |
| Combined Effect | C-1, C-3, C-5, C-7 (with C-1 and C-5 likely preferred) |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgspringerprofessional.de For dihaloarenes like this compound, these reactions offer the potential for selective functionalization.
The reactivity of aryl halides in the oxidative addition step of a typical cross-coupling catalytic cycle follows the order: I > Br > Cl. libretexts.org This difference in reactivity allows for regioselective cross-coupling reactions, where the more reactive C-Br bond can be selectively functionalized while leaving the C-Cl bond intact for subsequent transformations. mdpi.com This makes this compound a valuable building block for the synthesis of complex, multi-substituted naphthalene derivatives.
Various types of cross-coupling reactions, such as Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents), can be employed. organic-chemistry.orgorganic-chemistry.orglibretexts.org The choice of catalyst, specifically the ligand coordinated to the palladium center, can also be used to control the site-selectivity, sometimes even overriding the intrinsic reactivity of the halogens. mdpi.comnih.gov
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Typical Reagents | General Transformation | Selectivity on this compound |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Ar-X + R-B(OH)₂ → Ar-R | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C-2 position. libretexts.orgharvard.edu |
| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Ar-X + R-Sn(Alkyl)₃ → Ar-R | Similar to Suzuki coupling, the reaction occurs preferentially at the C-Br bond over the C-Cl bond. organic-chemistry.orgresearchgate.net |
| Heck Reaction | Alkene, Pd catalyst, Base | Ar-X + Alkene → Ar-Alkene | Reactivity order (I > Br > Cl) also applies, favoring reaction at the C-2 position. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Ar-X + H-N(R)₂ → Ar-N(R)₂ | Selective amination at the C-Br position is expected under controlled conditions. |
These selective transformations underscore the utility of this compound as a versatile intermediate in organic synthesis, enabling the stepwise and regiocontrolled introduction of different functional groups onto the naphthalene scaffold.
Suzuki, Stille, and Negishi Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming biaryl bonds. numberanalytics.com Among the most prominent methods are the Suzuki-Miyaura, Stille, and Negishi couplings. numberanalytics.com These reactions typically involve a palladium or nickel catalyst and follow a general mechanistic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.comillinois.edu
Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an aryl boronic acid. numberanalytics.com It is known for its mild reaction conditions and high functional group tolerance. numberanalytics.com
Stille Coupling: This method utilizes an aryl stannane (B1208499) as the coupling partner for the aryl halide. numberanalytics.com While it also offers high functional group tolerance, the toxicity of organotin compounds is a significant consideration. numberanalytics.com
Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide. wikipedia.orgorganic-chemistry.org The Negishi coupling is recognized for its high reactivity, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgresearchgate.net However, the air and moisture sensitivity of organozinc reagents necessitates performing the reaction in an inert atmosphere. wikipedia.org
The general scheme for these coupling reactions can be represented as follows, where R is an organic residue (like the 6-chloro-2-naphthalenyl group), X is a halide (Br or Cl), and R' is the coupling partner from the organometallic reagent:

Table 1: Comparison of Common Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron compounds | Palladium | Mild conditions, high functional group tolerance | --- |
| Stille | Organostannane compounds | Palladium | High functional group tolerance | Toxicity of tin reagents |
| Negishi | Organozinc compounds | Palladium or Nickel | High reactivity, broad scope | Air and moisture sensitive reagents |
C-X Bond Activation Mechanisms
The initial and crucial step in these catalytic cycles is the activation of the carbon-halogen (C-X) bond. This typically occurs through oxidative addition of the aryl halide to a low-valent transition metal catalyst, such as palladium(0) or nickel(0). numberanalytics.comillinois.edu In the case of this compound, there are two potential sites for this activation: the C-Br bond and the C-Cl bond.
Generally, the C-Br bond is more reactive and thus more readily cleaved than the C-Cl bond in palladium-catalyzed reactions. This difference in reactivity allows for selective functionalization at the 2-position of the naphthalene core. The reaction of 6-bromopurine (B104554) nucleosides, for instance, proceeds efficiently with a lower catalyst loading compared to their 6-chloropurine (B14466) counterparts, highlighting the higher reactivity of the C-Br bond. nih.gov The leaving group ability (I > Br > Cl > F) is a key factor, with chlorides often leading to slower reactions. wikipedia.org
Palladium-Catalyzed and Other Metal-Mediated Transformations
Palladium complexes are the most extensively used catalysts in cross-coupling reactions due to their high efficiency and functional group tolerance. wikipedia.orgthieme-connect.de Catalysts such as palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands like Xantphos are effective for C-N bond formation. nih.gov Nickel catalysts are also employed, particularly in Negishi couplings, and can offer different reactivity profiles. wikipedia.orgorganic-chemistry.org
The choice of ligand is critical in tuning the reactivity and stability of the metal catalyst. For instance, in some palladium-catalyzed allylations, tricyclohexylphosphine (B42057) proved to be a more effective ligand than triarylphosphines. acs.org The reaction mechanism involves the formation of key intermediates, such as an aryl palladium(II) complex after oxidative addition, which then undergoes transmetalation and subsequent reductive elimination to yield the final product and regenerate the active catalyst. numberanalytics.comillinois.edu
Radical Reactions and Photochemistry
The photochemical behavior of halonaphthalenes, including this compound, involves radical intermediates and electron transfer processes upon exposure to light.
Homolytic Bond Cleavage Processes
Upon irradiation, halonaphthalenes can undergo homolytic cleavage of the carbon-halogen bond. cdnsciencepub.com This process generates a naphthyl radical and a halogen atom. For chloronaphthalenes and 1-bromonaphthalene (B1665260), these radical-producing reactions are believed to proceed through a triplet excited state. cdnsciencepub.com The resulting aryl radicals can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent to form the parent naphthalene or dimerization to yield binaphthyls. cdnsciencepub.com
Electron Transfer Mechanisms in Photoreactions
In addition to direct bond cleavage, electron transfer mechanisms play a significant role in the photoreactions of halonaphthalenes. cdnsciencepub.com In the presence of a suitable electron donor, the excited halonaphthalene can accept an electron to form a radical anion. This radical anion can then expel a halide ion to produce a naphthyl radical. Conversely, in the presence of an electron acceptor, the excited halonaphthalene can donate an electron. Evidence for electron transfer processes comes from observations that the quantum yields for reaction can be enhanced in the presence of certain compounds that are typically considered triplet quenchers, an anomalous behavior that can be rationalized by proposing electron transfer pathways. cdnsciencepub.com
Quenching Studies and Excited State Dynamics
The study of excited state dynamics and quenching provides insight into the photochemical reaction mechanisms. For many organic molecules, fluorescence quenching by halides occurs through dynamic processes, which can be influenced by charge transfer, heavy atom effects, or photoinduced electron transfer (PET). researchgate.net
In the case of halonaphthalenes, attempts to quench the triplet state have sometimes led to increased quantum yields of reaction. cdnsciencepub.com This suggests that the "quencher" may be participating in an electron transfer process that ultimately promotes the reaction. cdnsciencepub.com The excited states of these molecules are sensitive to their environment, and their deactivation pathways, whether radiative (fluorescence, phosphorescence) or non-radiative (intersystem crossing, internal conversion, chemical reaction), are a subject of detailed investigation. scienceopen.com
Chemo- and Regioselectivity in Complex Transformations
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple building blocks. The compound this compound presents a valuable scaffold for such transformations due to the differential reactivity of its two halogen substituents. This section explores the chemical reactivity and mechanistic investigations surrounding this molecule, with a particular focus on achieving chemo- and regioselectivity.
Orthogonal Reactivity of Bromine and Chlorine Atoms
The presence of both a bromine and a chlorine atom on the naphthalene core of this compound is a key structural feature that allows for selective, stepwise functionalization. lookchem.com This differential reactivity, often termed orthogonal reactivity, stems from the inherent differences in the carbon-halogen bond strengths and their susceptibility to cleavage by transition metal catalysts.
In the realm of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds, the reactivity of aryl halides follows a general trend: I > Br > Cl > F. mdpi.comsigmaaldrich.com The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making it significantly more susceptible to the initial oxidative addition step in the catalytic cycle of reactions like Suzuki, Heck, Stille, and Sonogashira couplings. mdpi.comsigmaaldrich.com
This reactivity gap allows for the selective transformation of the C-Br bond while leaving the C-Cl bond intact. By carefully controlling reaction conditions—such as the choice of catalyst, ligand, base, and temperature—chemoselective cross-coupling at the C-2 position (bromine) can be achieved with high yields. The remaining chlorine atom at the C-6 position can then be used as a handle for a subsequent, different coupling reaction under more forcing conditions, thereby allowing for the programmed introduction of two different substituents onto the naphthalene skeleton.
For instance, a Suzuki coupling using a boronic acid could be performed selectively at the C-Br position. Following this, the resulting 2-aryl-6-chloronaphthalene could undergo a second coupling reaction, such as a Buchwald-Hartwig amination, at the C-Cl position. This stepwise approach provides a powerful strategy for the synthesis of diverse and complex naphthalene derivatives. mdpi.comnih.gov
Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling
| Halogen | C-X Bond Energy (kJ/mol, approx.) | General Reactivity Trend | Typical Reaction Conditions |
| Iodine | ~270 | Highest | Mild (often room temperature) |
| Bromine | ~330 | High | Mild to moderate (e.g., < 100 °C) |
| Chlorine | ~400 | Moderate | Forcing (e.g., > 100 °C, specialized ligands) |
| Fluorine | ~500 | Lowest | Very harsh, rarely used |
This table illustrates the general hierarchy of reactivity for carbon-halogen bonds in standard palladium-catalyzed cross-coupling reactions.
Spectroscopic and Structural Characterization of 2 Bromo 6 Chloronaphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 2-Bromo-6-chloronaphthalene, ¹H and ¹³C NMR spectroscopy would provide critical information about the proton and carbon environments within the molecule, respectively.
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The naphthalene (B1677914) ring system contains six protons, and their precise chemical shifts and coupling patterns are influenced by the positions of the bromine and chlorine substituents.
Based on data from related compounds such as 2-chloronaphthalene (B1664065) wikipedia.org, 2-bromonaphthalene (B93597) nih.gov, and 2-bromo-6-methoxynaphthalene (B28277) chemicalbook.com, the protons on the substituted rings will be significantly affected. The electronegativity and anisotropic effects of the halogen atoms cause downfield shifts for adjacent protons. The proton at position 1, adjacent to the bromine atom, and the proton at position 5, adjacent to the chlorine atom, are expected to be the most deshielded and appear at the lowest field. The symmetry of the substitution pattern will lead to distinct signals for each of the six aromatic protons.
Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | 7.8 - 8.0 | d | J ≈ 8.5 |
| H-3 | 7.6 - 7.8 | dd | J ≈ 8.5, 1.8 |
| H-4 | 7.8 - 8.0 | d | J ≈ 8.5 |
| H-5 | 7.7 - 7.9 | d | J ≈ 8.8 |
| H-7 | 7.4 - 7.6 | dd | J ≈ 8.8, 2.0 |
| H-8 | 7.9 - 8.1 | d | J ≈ 2.0 |
Note: These are predicted values based on substituent effects and data from analogous compounds.
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene ring. The chemical shifts of the carbon atoms are influenced by the attached halogens.
The carbons directly bonded to the bromine (C-2) and chlorine (C-6) atoms will show significant shifts. The C-Br bond typically shifts the carbon signal to around 120-125 ppm, while the C-Cl bond results in a downfield shift to approximately 130-135 ppm. The quaternary carbons at the ring fusion (C-4a and C-8a) will also have characteristic chemical shifts. Data from related dihalonaphthalenes is instrumental in predicting these shifts. capes.gov.br
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 128.0 - 130.0 |
| C-2 | 121.0 - 123.0 |
| C-3 | 129.0 - 131.0 |
| C-4 | 127.0 - 129.0 |
| C-4a | 132.0 - 134.0 |
| C-5 | 126.0 - 128.0 |
| C-6 | 133.0 - 135.0 |
| C-7 | 128.0 - 130.0 |
| C-8 | 125.0 - 127.0 |
| C-8a | 131.0 - 133.0 |
Note: These are predicted values based on substituent effects and known data for halogenated naphthalenes.
For an unambiguous assignment of all proton and carbon signals, especially in complex molecules or when isomers are present, advanced NMR techniques are indispensable. ipb.pt These methods would be crucial for confirming the structure of this compound and any of its derivatives.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton network across the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the placement of the halogen substituents by observing long-range correlations from protons to the halogen-bearing carbons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be useful in confirming the substitution pattern and stereochemistry in more complex derivatives. diva-portal.org
The application of these advanced techniques provides a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of the spectroscopic signals.
¹³C NMR Spectroscopic Analysis for Carbon Frameworks
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.
The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the aromatic ring typically give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. vscht.cz
The most diagnostic peaks for this molecule, however, would be those corresponding to the C-Br and C-Cl stretching vibrations. The C-Cl stretch generally appears in the region of 800-600 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, typically between 650-500 cm⁻¹. rsc.org The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, would appear in the fingerprint region below 900 cm⁻¹. Analysis of IR spectra for related compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) provides insight into the expected regions for these vibrations. researchgate.net
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-H In-plane Bending | 1250 - 1000 | Medium-Weak |
| C-H Out-of-plane Bending | 900 - 700 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 650 - 500 | Strong |
Note: Predicted values based on typical functional group absorption regions and data from similar molecules.
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also be dominated by vibrations of the naphthalene ring system. The symmetric C=C stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum, appearing in the 1600-1550 cm⁻¹ region. researchgate.netbeilstein-journals.org
The C-Br and C-Cl stretching vibrations are also Raman active and would be observed in their characteristic frequency ranges. Raman spectroscopy is particularly sensitive to the vibrations of the molecular backbone. Theoretical and experimental studies on naphthalene and its halogenated derivatives have shown that Raman spectra are highly informative for assigning vibrational modes. optica.orgresearchgate.net The Raman spectrum of the closely related 2-bromonaphthalene shows characteristic peaks for the naphthalene core and the C-Br bond, which serves as a useful reference. nih.gov
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Symmetric Aromatic C=C Stretch | 1600 - 1550 | Strong |
| Ring Deformation | 1400 - 1300 | Strong |
| C-Cl Stretch | 800 - 600 | Medium |
| C-Br Stretch | 650 - 500 | Medium |
Note: Predicted values based on typical Raman shifts and data from analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Mass Spectrometry for Molecular Composition and Fragmentation Pathways
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through analysis of fragmentation patterns. For this compound (C₁₀H₆BrCl), the presence of both bromine and chlorine, each with two stable isotopes, results in a distinctive molecular ion cluster.
The isotopic distribution for bromine is approximately 1:1 (⁵¹Br:⁴⁹Br ≈ 50.5%:49.5%), and for chlorine, it is approximately 3:1 (³⁵Cl:³⁷Cl ≈ 75.8%:24.2%). miamioh.edu This leads to a characteristic isotopic pattern for the molecular ion (M) with significant peaks at M, M+2, and M+4, whose relative intensities can confirm the presence of one bromine and one chlorine atom. The principal fragmentation pathways for halogenated aromatic compounds typically involve the loss of a halogen atom or a hydrogen halide molecule. miamioh.edulibretexts.org Due to the stability of the aromatic system, the molecular ion peak for naphthalene and its derivatives is often strong. libretexts.org
While specific experimental fragmentation data for this compound is limited, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.94142 | 139.5 |
| [M+Na]⁺ | 262.92336 | 153.8 |
| [M-H]⁻ | 238.92686 | 147.1 |
| [M+NH₄]⁺ | 257.96796 | 163.1 |
| [M+K]⁺ | 278.89730 | 140.6 |
| [M]⁺ | 239.93359 | 159.9 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, packing, and intermolecular forces.
Single-crystal X-ray diffraction is the premier method for determining the precise atomic structure of a crystalline solid. unl.pt The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. unl.ptresearchgate.net This analysis yields the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (which describes the crystal's symmetry), and the precise coordinates of every atom in the asymmetric unit. researchgate.net
A search of crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been publicly reported. Therefore, specific details such as its crystal system, space group, and unit cell parameters are not available.
In the absence of a specific crystal structure, the solid-state packing of this compound can be predicted to be governed by a combination of weak intermolecular interactions common to halogenated aromatic compounds. mdpi.com These interactions, including halogen bonds, C-H···halogen interactions, and π-π stacking, are crucial in directing the assembly of molecules in the crystal lattice. mdpi.comresearchgate.netresearchgate.net
Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with nucleophilic sites on adjacent molecules. ossila.com
C-H···Halogen Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the electron-rich halogen atoms (C-H···Cl and C-H···Br) of neighboring molecules. researchgate.net
π-π Stacking: The planar naphthalene rings are expected to stack, maximizing favorable van der Waals forces and minimizing repulsion. The arrangement (e.g., parallel-displaced or herringbone) would be influenced by the steric and electronic effects of the halogen substituents.
Studies on related molecules, such as 2,6-dibromo-4-chlorobenzonitrile, show that Br···N contacts can be the strongest intermolecular interactions, dictating the formation of molecular layers. researchgate.net
Polymorphism is the ability of a substance to crystallize into two or more different crystal structures with distinct physical properties. acs.org This phenomenon is common in rigid organic molecules and arises from different possible arrangements of molecules (crystal packing) or different conformations of the molecule itself (conformational polymorphism). acs.org The balance between intramolecular energy and intermolecular lattice energy determines which polymorphic form is most stable under given conditions. acs.org
For halogenated naphthalenes, polymorphism can be influenced by the interplay of various intermolecular forces. Core-chlorinated naphthalene diimides, for example, have been shown to exhibit complex polymorphic behavior, including the formation of different crystal phases that are stable at different temperatures. nih.gov The specific solid-state characteristics of this compound, including the existence and nature of any polymorphs, remain to be determined experimentally.
Crystal Packing and Intermolecular Interactions
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing information on the electronic structure.
The electronic spectrum of naphthalene is characterized by two main absorption bands in the near-UV region. rsc.org The first, lower-energy transition (S₁ ← S₀) is polarized along the long axis of the molecule, while the second, more intense transition (S₂ ← S₀) is polarized along the short axis. rsc.org Substitution on the naphthalene ring perturbs these transitions.
Halogen substituents are known to cause a bathochromic (red) shift in the absorption bands. rsc.org The magnitude of this shift generally increases with the size of the halogen (F < Cl < Br < I), which is attributed to increased conjugative interaction between the substituent and the π-electron system of the ring. rsc.org The position of substitution is also critical; β-substitution (as in this compound) has a different effect on the transition energies compared to α-substitution. For the first electronic transition, β-substitution typically causes a larger red shift than α-substitution, while the reverse is true for the second transition. rsc.org
Following light absorption, the molecule can relax through fluorescence (emission from the S₁ state) or, if intersystem crossing (ISC) to the triplet state (T₁) occurs, through phosphorescence. For 2-chloronaphthalene in cyclohexane, an absorption peak is observed at 278 nm with a fluorescence emission peak at 338 nm. aatbio.com
The presence of a heavy bromine atom in this compound is expected to significantly enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling. rsc.org This would favor the population of the triplet state and potentially lead to observable phosphorescence. Studies on related compounds like 1-bromonaphthalene (B1665260) and 6-bromo-2-naphthol (B32079) have demonstrated room-temperature phosphorescence, particularly when the molecule is shielded from quenchers (like molecular oxygen) by being incorporated into a host system such as a cyclodextrin (B1172386). rsc.orgresearchgate.netnih.gov For instance, 6-bromo-2-naphthol, when excited at 287 nm within an α-cyclodextrin complex, shows phosphorescence emission maxima at 500 and 535 nm. researchgate.net
Table 2: Spectroscopic Data for Related Naphthalene Derivatives
| Compound | Solvent/Medium | Excitation λ (nm) | Emission λ (nm) | Transition Type | Reference(s) |
|---|---|---|---|---|---|
| 2-Chloronaphthalene | Cyclohexane | 278 | 338 | Fluorescence | aatbio.com |
| 6-Bromo-2-naphthol | α-Cyclodextrin (aq) | 287 | 500, 535 | Phosphorescence | researchgate.net |
Room-Temperature Phosphorescence Studies
Following a comprehensive search of scientific literature and chemical databases, no specific experimental studies or detailed research findings on the room-temperature phosphorescence (RTP) of this compound were identified. While the broader class of halogenated naphthalenes is known to exhibit phosphorescence due to the heavy-atom effect, which enhances spin-orbit coupling and facilitates the typically forbidden transition from a triplet excited state to the singlet ground state, specific data for this compound, including its RTP spectrum, quantum yield, and phosphorescence lifetime, are not available in the reviewed literature.
Research in the field of molecular spectroscopy has extensively covered various other halogenated naphthalene derivatives. For instance, studies on compounds such as 2-bromonaphthalene, 1-chloronaphthalene (B1664548), and 6-bromo-2-naphthol have provided insights into how the type and position of halogen substituents influence their photophysical properties. These studies often involve investigating the compounds in different environments, such as in solid matrices, inclusion complexes with cyclodextrins, or in deoxygenated solutions, which are known to promote and enhance room-temperature phosphorescence by minimizing quenching effects.
However, without direct experimental investigation of this compound, any discussion of its specific RTP characteristics would be speculative. The interplay of the bromo and chloro substituents at the 2 and 6 positions of the naphthalene core would uniquely influence its electronic structure and, consequently, its phosphorescent behavior. Detailed research, including the measurement of its emission and excitation spectra, phosphorescence lifetime, and quantum yield, would be required to characterize its RTP properties accurately.
As no such data is currently available, a detailed analysis and the presentation of data tables for this compound, as requested, cannot be provided.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy. For 2-Bromo-6-chloronaphthalene, DFT calculations provide a foundational understanding of its geometry, orbital energies, and reactivity. Studies on similar substituted naphthalenes have demonstrated the utility of DFT methods, often employing the B3LYP functional with various basis sets, to achieve results that correlate well with experimental data. researchgate.netnih.gov
Optimized Molecular Geometry and Conformational Analysis
The geometry of this compound has been optimized using DFT calculations to determine the most stable three-dimensional arrangement of its atoms. The molecule consists of a naphthalene (B1677914) core, which is an aromatic, bicyclic system of two fused benzene (B151609) rings. A bromine atom is substituted at position 2, and a chlorine atom is at position 6.
Table 1: Predicted Structural Parameters for this compound (Note: These are representative values based on DFT calculations of similar aromatic halides. Specific experimental or calculated values for this exact compound are not available in the cited literature.)
| Parameter | Description | Predicted Value |
| C-C (aromatic) | Average bond length within the naphthalene rings | ~ 1.40 Å |
| C-H (aromatic) | Average bond length of carbon-hydrogen bonds | ~ 1.08 Å |
| C-Br | Bond length of the carbon-bromine bond | ~ 1.90 Å |
| C-Cl | Bond length of the carbon-chlorine bond | ~ 1.74 Å |
| ∠CCC (ring) | Average internal bond angle of the carbon rings | ~ 120° |
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the electronic excitation properties of the molecule.
For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the naphthalene ring system. The presence of electronegative halogen atoms (bromine and chlorine) influences the energies of these orbitals. Studies on related compounds like 2-bromo-6-fluoronaphthalene (B1267477) show that halogenation tends to lower both the HOMO and LUMO energy levels. ossila.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and easier electronic transitions.
Table 2: Conceptual Frontier Orbital Properties for this compound (Note: The values below are illustrative and represent typical results from DFT calculations on halogenated naphthalenes.)
| Parameter | Description | Conceptual Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.5 to 5.5 |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency represents a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.
For this compound, the predicted vibrational spectrum would feature characteristic modes for the naphthalene ring, as well as C-Br and C-Cl stretching and bending vibrations. Theoretical studies on similar molecules, such as 6-bromo-2-naphthoic acid and 2-bromo-6-chloro-4-fluoroaniline, have successfully used DFT to assign experimental IR and Raman bands to specific vibrational modes. nih.govscilit.comresearchgate.net These calculations are crucial for interpreting experimental spectra and confirming the molecular structure.
Table 3: Representative Calculated Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the described vibrational modes based on DFT studies of analogous compounds.)
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
| C-H stretching | Aromatic C-H bond stretching | 3050 - 3150 |
| C=C stretching | Aromatic ring stretching | 1400 - 1650 |
| C-H in-plane bending | Aromatic C-H bond bending within the plane | 1000 - 1300 |
| C-Cl stretching | Carbon-chlorine bond stretching | 600 - 800 |
| C-Br stretching | Carbon-bromine bond stretching | 500 - 650 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is calculated using DFT and helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). researchgate.net
For this compound, the MEP map would show negative potential concentrated around the electronegative bromine and chlorine atoms, as well as above and below the π-system of the aromatic rings. researchgate.net The regions around the hydrogen atoms would exhibit positive potential. This map is invaluable for predicting how the molecule will interact with other reagents, particularly in electrophilic and nucleophilic reactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. uci.edursc.org It is the most common method for calculating vertical excitation energies, which correspond to the absorption maxima in UV-visible spectroscopy. q-chem.com
A TD-DFT calculation for this compound would predict its electronic absorption spectrum, identifying the energies and oscillator strengths of its π → π* transitions. These transitions are characteristic of aromatic compounds and are responsible for their absorption of UV light. The results can be used to understand the photophysical properties of the molecule and how its structure relates to its optical behavior. rsc.org While specific TD-DFT studies on this compound are not prominent in the literature, the methodology is standard for analyzing the excited states of organic molecules. gaussian.com
Quantum Chemical Parameters and Reactivity Prediction
From the HOMO and LUMO energies calculated by DFT, several quantum chemical parameters can be derived to predict the global reactivity of a molecule. researchgate.net These descriptors quantify concepts like hardness, softness, and electrophilicity.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.
Chemical Softness (S): Calculated as 1 / (2η). It is the reciprocal of hardness.
Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic nature of a molecule.
These parameters provide a quantitative framework for understanding the reactivity of this compound. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. Studies on other substituted naphthalenes have used such parameters to successfully predict their reaction rates with oxidizing agents. researchgate.net
Table 4: Global Reactivity Descriptors
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
Global and Local Reactivity Descriptors
For this compound, the presence of two different halogen substituents on the naphthalene core influences its electronic properties. Both bromine and chlorine are electron-withdrawing groups due to their electronegativity, which tends to lower the energy of the molecular orbitals. Studies on halogenated aromatic compounds have shown that halogen atoms significantly lower the LUMO level. mdpi.com A lower LUMO energy suggests that the molecule is a better electron acceptor, thus increasing its electrophilicity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org
Based on studies of similar halogenated naphthalenes, a theoretical estimation of the global reactivity descriptors for this compound can be projected. These values are instrumental in predicting how the molecule will interact with other chemical species.
Table 1: Projected Global Reactivity Descriptors for this compound (Note: These are estimated values based on theoretical principles and data from analogous compounds, as direct experimental or computational data for this specific molecule is not readily available in the cited literature.)
| Descriptor | Predicted Value Range | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's ability to accept electrons; lowered by halogen substituents. mdpi.com |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | A smaller gap suggests higher reactivity. rsc.org |
| Electronegativity (χ) | 3.75 to 4.75 eV | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | 2.25 to 3.25 eV | Represents resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 1.3 to 2.5 eV | Quantifies the electrophilic nature of the molecule. |
Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atoms attached to the bromine and chlorine atoms are expected to be primary sites for nucleophilic attack due to the electron-withdrawing nature of the halogens. Conversely, electrophilic substitution would likely be directed to specific positions on the aromatic rings, influenced by the combined directing effects of the bromo and chloro substituents.
Prediction of Reaction Pathways and Transition States
The reactivity descriptors provide a foundation for predicting plausible reaction pathways. For this compound, several types of reactions can be anticipated, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution is a probable pathway, where a nucleophile replaces one of the halogen atoms. The relative ease of substitution of bromine versus chlorine would depend on the reaction conditions and the nature of the nucleophile. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that bromine might be a better leaving group. Computational modeling can determine the activation energies for these substitution reactions at different positions.
Cross-coupling reactions, such as Suzuki or Stille couplings, are also highly relevant for halogenated aromatic compounds. In these reactions, the carbon-halogen bond is catalytically activated to form a new carbon-carbon bond. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, stepwise functionalization of the molecule.
Theoretical calculations can model the transition states for these reactions. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. For instance, in a nucleophilic aromatic substitution reaction, the transition state would involve the formation of a Meisenheimer-like complex. DFT calculations are a common tool to optimize the geometries of these transition states and calculate their energies.
Table 2: Predicted Plausible Reaction Pathways for this compound (Note: This table is based on established reactivity patterns of halogenated naphthalenes.)
| Reaction Type | Reagents/Conditions | Predicted Major Product(s) | Theoretical Insight |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, R₂NH) | Substitution of Br or Cl | Activation energy calculations would clarify the preferred site of attack. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound (substitution of Br or Cl) | The C-Br bond is generally more reactive in palladium-catalyzed couplings. |
| Stille Coupling | Organostannane, Pd catalyst | Functionalized naphthalene | Similar to Suzuki, selective reaction at the C-Br bond is often achievable. |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, SO₃) | Substituted this compound | The positions of substitution are governed by the directing effects of the existing halogens. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in various environments, such as in solution or interacting with biological macromolecules or material surfaces. acs.orgmdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics.
While specific MD studies on this compound are not found, simulations on related halogenated organic molecules can inform expectations. mdpi.com For example, MD simulations could be used to study the partitioning of this compound between water and an organic solvent or its adsorption onto a surface like activated carbon. acs.org Such simulations would calculate the interaction energies and analyze the conformational changes of the molecule in its environment.
In the context of interactions with other species, such as a protein binding site, MD simulations could explore the stability of the complex. mdpi.com The simulations would reveal the key intermolecular interactions, such as halogen bonding, π-π stacking, and van der Waals forces, that stabilize the binding. Given the presence of two halogen atoms, halogen bonding could play a significant role in its molecular recognition by other species.
Applications and Advanced Materials Research
Organic Electronics and Optoelectronics
The pursuit of next-generation electronic and optoelectronic devices has driven extensive research into novel organic semiconductor materials. 2-Bromo-6-chloronaphthalene serves as a foundational component for creating the active materials in a variety of these devices.
This compound is utilized as an intermediate in the synthesis of molecules for organic light-emitting diodes (OLEDs). ossila.com Its derivatives can be incorporated into the emissive layer of an OLED, contributing to the device's efficiency and color purity. The naphthalene (B1677914) core provides a rigid and planar structure that can facilitate charge transport and emissive properties. For instance, related chlorinated spiroconjugated fused aromatic compounds have been integrated into near-infrared OLEDs, demonstrating efficient radiance. researchgate.net
The performance of organic field-effect transistors (OFETs) is highly dependent on the molecular ordering and charge-transport characteristics of the organic semiconductor. Naphthalene-based materials are promising candidates for OFETs due to their potential for high charge carrier mobility. ossila.comresearchgate.net this compound can be used to synthesize larger, more complex conjugated molecules that self-assemble into well-ordered thin films, which are essential for efficient device operation. ossila.com Research on analogous chlorinated compounds has shown remarkable transport abilities in single-crystal transistors. researchgate.net
In the realm of solar energy, this compound and its derivatives are being explored for their potential in both organic photovoltaics (OPVs) and perovskite solar cells. In OPVs, it can be a building block for donor or acceptor materials in the bulk heterojunction active layer. ossila.com The use of halogenated naphthalene derivatives as additives can also influence the morphology of the active layer, which in turn impacts the device's power conversion efficiency. ossila.com
In the context of perovskite solar cells, halogenated organic molecules can play a crucial role as interfacial modifiers. ossila.comnih.gov For example, a similar compound, 2-bromo-6-fluoronaphthalene (B1267477), has been shown to act as an interfacial modulator in printable hole-conductor-free mesoscopic perovskite solar cells. ossila.comnih.gov The bromine atom can interact with the perovskite layer through halogen bonding, which can passivate defects and improve the interfacial energy level alignment, leading to enhanced device performance and stability. ossila.comnih.govmdpi.com
Effective interfacial layers are critical for optimizing the performance and longevity of organic electronic devices. They facilitate efficient charge injection and extraction between the electrodes and the active organic layers. Halogenated compounds, including derivatives of this compound, are investigated for this purpose. ossila.comnih.gov The introduction of such molecules at the interface can modify the work function of the electrodes and improve the energy level alignment with the organic semiconductors, thereby reducing charge injection barriers. ossila.com The specific interactions, such as halogen bonding, can also lead to more favorable band structures at the interface. ossila.comnih.gov
Components in Organic Photovoltaics (OPVs) and Perovskite Solar Cells
Development of Specialty Chemicals and Functional Materials
Beyond its use in electronics, this compound is a precursor for various specialty chemicals and functional polymers.
Fully aromatic liquid crystal polyesters are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. The synthesis of these materials can involve monomers derived from this compound. google.com Research on bromo-substituted fully aromatic liquid crystal polyesters has demonstrated their ability to form lamellar single crystals. researchgate.net The introduction of bromine substituents can influence the crystal-mesophase transition temperatures of these polymers. researchgate.net
Advanced Polymer Additives
The incorporation of rigid aromatic units, such as naphthalene, into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of high-performance polymers. Halogenated naphthalenes, including compounds structurally related to this compound, serve as crucial monomers or additives in the synthesis of materials like poly(arylene ether)s (PAEs).
The introduction of the naphthalene moiety into polymer chains, such as in poly(ether ether ketone) (PEEK) or poly(ether sulfone)s, generally increases the glass transition temperature (Tg) and enhances thermal stability. cdnsciencepub.comtandfonline.comtandfonline.com For instance, synthesizing PAEs with 1,5-dibenzoylnaphthalene (B1617067) units results in polymers with Tg values ranging from 199 to 259°C and high thermal stability, with 5% weight loss occurring above 480°C in air. tandfonline.comtandfonline.com The rigid and symmetrical structure of the naphthalene unit is credited with these improvements. tandfonline.com
Furthermore, halogen atoms like bromine and chlorine play a significant role in conferring flame retardancy to polymers. Naphthalene-based flame retardants are designed to improve fire safety in materials such as epoxy resins. mdpi.comnih.govfraunhofer.de These additives can act in the condensed phase by promoting char formation, which insulates the underlying polymer, and in the gas phase by scavenging radicals. nih.govfraunhofer.de The presence of both bromine and chlorine in this compound suggests its potential as a synergistic flame-retardant additive. Research on flame retardants for epoxy vitrimers has shown that the addition of naphthalene-based epoxy resins can increase the Limiting Oxygen Index (LOI), a measure of flame retardancy. fraunhofer.de Similarly, a synthesized flame retardant containing a naphthalene ring improved both the thermal and mechanical properties of epoxy composites, increasing the glass transition temperature and the amount of char residue at high temperatures. nih.gov
Table 1: Impact of Naphthalene-Based Units on Polymer Properties This table summarizes findings from studies on various naphthalene derivatives as polymer additives, illustrating the typical effects on key material properties.
| Polymer System | Naphthalene Derivative Used | Observed Effect | Reference |
|---|---|---|---|
| Poly(ether sulfone)s & Poly(ether ketone)s | 1-Chloro-4-(4-fluorobenzoyl)naphthalene | Increased glass transition temperature (Tg) by 30-60°C; thermal stability up to 390-536°C. | cdnsciencepub.com |
| Poly(arylene ether)s | 1,5-Dibenzoylnaphthalene units | Tg values between 199-259°C; 5% weight loss temperatures above 480°C in air. | tandfonline.comtandfonline.com |
| Epoxy Resin | Synthesized Naphthalene-based Flame Retardant (APH) | Achieved UL-94 V-0 rating; LOI of 31.2%; increased Tg and char residue. | nih.gov |
| Epoxy Vitrimers | Naphthalene-based epoxy resins | Increased LOI values, indicating improved flame retardancy. | fraunhofer.de |
| Polymer Solar Cells (PTB7:PC71BM) | 2-Bromonaphthalene (B93597) (as an additive) | Modified film morphology, leading to an optimized power conversion efficiency of 7.01%. | ossila.com |
Naphthalene Derivatives in Supramolecular Chemistry
Naphthalene and its derivatives are fundamental building blocks in supramolecular chemistry. acs.orgacs.org Their planar, aromatic, and hydrophobic nature makes them ideal guest molecules for encapsulation by various host systems. The resulting non-covalent interactions, including hydrophobic effects, van der Waals forces, and π-π stacking, drive the self-assembly of complex, well-defined architectures. nih.govacs.org The electronic and steric properties of naphthalene derivatives can be precisely tuned by introducing substituents like halogens, which influences their recognition behavior and the stability of the resulting supramolecular complexes. acs.orgru.nl
Inclusion Complex Formation with Cyclodextrins
Cyclodextrins (CDs), a family of cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are common hosts for naphthalene derivatives in aqueous solutions. oatext.com The encapsulation of a "guest" molecule like a halogenated naphthalene within the CD "host" cavity forms an inclusion complex, altering the physicochemical properties of the guest. oatext.comoptica.org
Studies on compounds structurally similar to this compound provide insight into this process. For example, 2-chloronaphthalene (B1664065) forms both 1:1 and 2:1 (host:guest) inclusion complexes with α-cyclodextrin in aqueous solution. acs.org The formation of these complexes can be monitored by changes in the fluorescence of the naphthalene derivative. optica.orgacs.org The presence of a heavy atom like bromine in the guest molecule can induce room-temperature phosphorescence upon inclusion within the cyclodextrin (B1172386) cavity, a phenomenon observed for 6-bromo-2-naphthol (B32079) and 1-bromonaphthalene (B1665260). acs.orgrhhz.netrsc.org This occurs because the rigid CD cavity protects the guest's triplet state from non-radiative decay and quenching by oxygen. rhhz.netrsc.org The stoichiometry of the complex is crucial; for 6-bromo-2-naphthol, phosphorescence is observed from a 2:1 α-CD-guest complex. researchgate.net
Table 2: Research Findings on Cyclodextrin Inclusion Complexes with Naphthalene Derivatives This table presents data on the formation and characteristics of inclusion complexes between various naphthalene derivatives and cyclodextrins, highlighting the stoichiometry and key observations.
| Guest Molecule | Host Cyclodextrin (CD) | Complex Stoichiometry (Host:Guest) | Key Research Finding | Reference |
|---|---|---|---|---|
| 2-Chloronaphthalene | α-CD | 1:1 and 2:1 | Formation of both complexes confirmed; the 2:1 complex induces room-temperature phosphorescence. | acs.org |
| 6-Bromo-2-naphthol | α-CD | 1:1 and 2:1 | Room-temperature phosphorescence is observed specifically from the 2:1 inclusion complex. | acs.orgresearchgate.net |
| 1-Methylnaphthalene | β-CD | 2:2 | Formation of a 2:2 complex is responsible for observed excimer fluorescence. | oup.com |
| 1-Bromonaphthalene | β-CD | Not specified | First report of cyclodextrin-induced room temperature phosphorescence in a nitrogen-purged aqueous solution. | rhhz.netrsc.org |
Host-Guest Chemistry and Self-Assembly
The principles of host-guest chemistry govern the interactions between molecules like this compound and larger receptor molecules. dokumen.pub This field focuses on molecular recognition, where a host molecule selectively binds a specific guest molecule through non-covalent forces. ru.nl The formation of a host-guest complex is a process of self-assembly, leading to a more organized supramolecular structure. dokumen.pub
The stoichiometry of these complexes can vary, with 1:1 (one host to one guest) being the most common, but 2:1, 1:2, and 2:2 complexes are also frequently observed. dokumen.pub For naphthalene derivatives, encapsulation within a host like a cyclodextrin or cucurbituril (B1219460) provides a rigid microenvironment that restricts molecular vibrations. rhhz.netrsc.org This confinement is essential for applications such as inducing room-temperature phosphorescence, as it protects the excited triplet state of the guest molecule. rhhz.net The presence of heavy atoms (bromine or iodine) on the guest molecule enhances the rate of intersystem crossing from the singlet to the triplet state, making phosphorescence more likely. rhhz.net
Beyond simple inclusion, naphthalene units can be incorporated into more complex, self-assembling systems. For instance, β-cyclodextrin derivatives bearing a naphthalene "clip" can self-assemble into head-to-head supramolecular dimers. nih.gov The architecture and stability of these assemblies are governed by the substitution pattern on the naphthalene moiety and can be influenced by the introduction of a third, external guest molecule. nih.gov This demonstrates how the specific chemical structure of a naphthalene derivative can be used to program the self-organization of sophisticated supramolecular devices.
Medicinal Chemistry and Pharmaceutical Research Applications
Intermediate in the Synthesis of Bioactive Compounds
The chemical reactivity of the bromine and chlorine substituents on the naphthalene (B1677914) core makes 2-Bromo-6-chloronaphthalene a valuable starting material or intermediate in multi-step synthetic pathways aimed at producing novel, biologically active compounds.
The halogenated naphthalene moiety is a key structural feature in the development of potent neurotransmitter reuptake inhibitors. wikipedia.org These inhibitors function by blocking the transport of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) back into the presynaptic neuron, thereby increasing their concentration in the synapse. wikipedia.org
In the development of 4-benzylpiperidine (B145979) carboxamides, which are investigated for their ability to inhibit monoamine reuptake, the nature and position of substituents on aromatic rings are critical. biomolther.org Research into the structure-activity relationships of these compounds has shown that derivatives containing a naphthyl ring can be potent inhibitors. biomolther.org For example, a compound featuring a 6-bromo-2-naphthyl substituent demonstrated powerful inhibition of the serotonin transporter (SERT). biomolther.org This highlights the utility of the bromo-naphthalene scaffold, structurally related to this compound, in the design of selective and potent triple reuptake inhibitors. biomolther.org
Halogenated naphthalenes serve as foundational structures for creating new analgesic compounds. A closely related compound, 2-bromo-6-fluoronaphthalene (B1267477), has been used as a primary raw material in the synthesis of a pyrrole-based analgesic reported to be effective in treating chronic pain. google.com The synthesis of various novel pyrazoline derivatives has also been explored for their analgesic and anti-inflammatory properties. nih.gov The structural motif provided by this compound offers a rigid scaffold that can be elaborated upon to develop new chemical entities for pain management.
Mutations in the KRas gene, particularly G12C and G12D, are common in many human cancers, making the KRas protein a significant target for anticancer drug development. nih.govfrontiersin.org While direct evidence for the use of this compound is not specified in the provided research, its isomer, 1-bromo-8-chloronaphthalene (B1342333), is explicitly identified as a key intermediate in the preparation of inhibitors for both KRas G12C and KRas G12D. chemicalbook.com These inhibitors are designed to regulate biological processes that are dysregulated in diseases of the central nervous system and other conditions. chemicalbook.com The synthesis of these complex molecules underscores the importance of the bromo-chloronaphthalene framework in creating targeted cancer therapies. chemicalbook.comlookchem.com
The quinazoline (B50416) ring system is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer effects. ijmpr.inresearchgate.net this compound is identified as a chemical building block for creating quinazoline derivatives. cymitquimica.com Furthermore, its isomer 1-bromo-8-chloronaphthalene is used as an intermediate in preparing a series of quinazoline compounds that function as KRas G12C and G12D inhibitors. chemicalbook.com A series of novel quinazoline analogs have been designed and synthesized as KRAS G12C inhibitors, demonstrating the ongoing relevance of this chemical class in oncology research. nih.gov
Building Block for KRas G12C and G12D Inhibitors
Structure-Activity Relationship (SAR) Studies of Halogenated Naphthalenes
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For halogenated naphthalenes, SAR studies focus on how the type, number, and position of halogen atoms influence the compound's interaction with biological targets.
The presence and nature of halogen substituents on a naphthalene ring critically influence the molecule's physicochemical properties and, consequently, its biological function and metabolic fate. nih.gov
Key SAR Findings for Halogenated Aromatics:
| Feature | Impact | Research Finding |
| Halogen Presence | Potency | The presence of halogen atoms on a naphthalene-1,4-dione scaffold is considered crucial for maintaining cytotoxic potency against cancer cells. nih.govrsc.org Removing the halogen from the C3-position was found to abolish biological activity. rsc.org |
| Halogen Type | Biological Activity | In some molecular scaffolds, increasing the atomic mass of the halogen substituent (e.g., from F to Cl to Br) can lead to an improvement in biological activity. rsc.org |
| Halogen Position | Lipophilicity & Activity | The position of the halogen substituent affects lipophilicity, with ortho-substituted compounds sometimes showing lower biological activity than meta- or para-substituted analogues in certain series. mdpi.com |
| Metabolic Stability | Disposition | The number and position of halogens influence a compound's metabolism and excretion. nih.gov Highly substituted isomers tend to be more resistant to metabolism. nih.gov |
| Electronic Effects | Cytotoxicity | An electron-withdrawing group, such as a halogen, on the naphthoquinone ring has been shown to promote cytotoxicity in cancer cell lines. nih.gov |
These studies demonstrate that substituents play a major role in the reactivity and biological activity of aromatic compounds. researchgate.net The specific arrangement of bromine and chlorine in this compound provides a distinct electronic and steric profile that medicinal chemists can exploit to fine-tune the efficacy, selectivity, and stability of new drug candidates. nih.govmdpi.com
Modulation of Receptor Binding and Pharmacological Properties
This compound serves as a key intermediate in the synthesis of compounds designed to interact with specific biological targets, thereby modulating their activity and eliciting a pharmacological response. Its primary documented application is in the creation of agents targeting neurotransmitter systems.
The compound is a crucial precursor for the preparation of azolylmethylpiperidines, a class of molecules that have demonstrated potential as inhibitors of serotonin, dopamine, and norepinephrine reuptake. guidechem.comlookchem.com These triple reuptake inhibitors (TRIs) are of significant interest in the treatment of various neurological and psychiatric disorders, including depression and anxiety, by increasing the synaptic concentrations of these key neurotransmitters. lookchem.comlgcstandards.com The naphthalene portion of the final molecule, derived from this compound, plays a critical role in establishing the binding affinity and selectivity for the monoamine transporters.
Table 1: Pharmacological Systems Targeted by Derivatives of this compound
| Target Class | Specific Targets | Therapeutic Area | Precursor Role |
|---|---|---|---|
| Monoamine Transporters | Serotonin Transporter (SERT) | Neurology, Psychiatry (e.g., Depression, Anxiety) | Key intermediate for azolylmethylpiperidine-based reuptake inhibitors. guidechem.comlookchem.com |
| Monoamine Transporters | Dopamine Transporter (DAT) | Neurology, Psychiatry (e.g., Depression, ADHD) | Used in the synthesis of dopamine reuptake inhibitors. guidechem.comlookchem.comlgcstandards.com |
| Monoamine Transporters | Norepinephrine Transporter (NET) | Neurology, Psychiatry (e.g., Depression, ADHD) | Provides the core scaffold for norepinephrine reuptake inhibitors. guidechem.comlookchem.com |
Synthetic Strategies for Pharmaceutical Scaffolds
The utility of this compound in drug discovery is largely due to the synthetic versatility conferred by its dihalogenated structure. The presence of both a bromine and a chlorine atom on the naphthalene core allows for a range of selective chemical transformations, enabling the construction of diverse and complex pharmaceutical scaffolds. lookchem.com
Regioselective Functionalization for Drug Discovery
Regioselective functionalization refers to the ability to control chemical reactions to occur at a specific position on a molecule. In this compound, the bromine atom at the 2-position and the chlorine atom at the 6-position have different reactivities, which can be exploited in various cross-coupling reactions.
The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in common palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference allows for the selective functionalization of the 2-position while leaving the 6-position untouched. Subsequently, a second, typically more forcing, reaction condition can be applied to functionalize the 6-position. This stepwise, regioselective approach is a powerful strategy for building molecular complexity from a simple, commercially available starting material. This control is essential in drug discovery, where precise positioning of functional groups is critical for optimizing a compound's pharmacological profile.
Table 2: Regioselective Reactions for Functionalizing this compound
| Reaction Type | Typical Position of Initial Reaction | Description | Relevance in Drug Discovery |
|---|---|---|---|
| Suzuki Coupling | C2 (Bromo position) | Forms a new carbon-carbon bond by coupling with a boronic acid or ester. | Introduces aryl or alkyl groups to build the molecular scaffold. |
| Sonogashira Coupling | C2 (Bromo position) | Forms a carbon-carbon bond with a terminal alkyne. | Creates rigid linkers or precursors for further transformations. |
| Buchwald-Hartwig Amination | C2 (Bromo position) | Forms a carbon-nitrogen bond by coupling with an amine. | Installs nitrogen-containing functional groups, which are common in bioactive molecules. georgiasouthern.edu |
| Heck Reaction | C2 (Bromo position) | Forms a carbon-carbon bond with an alkene. | Used to introduce vinyl groups for creating complex side chains. medchemexpress.com |
Library Synthesis of Naphthalene-Based Drug Candidates
The principles of regioselective functionalization are directly applicable to the concept of library synthesis, a cornerstone of modern drug discovery. mdpi.com By starting with a common core scaffold like this compound, chemists can generate large collections, or "libraries," of related compounds by introducing a wide variety of building blocks at the reactive sites.
For instance, a library could be synthesized by first performing a Suzuki coupling at the 2-position with a diverse set of 50 different boronic acids. Each of these 50 products could then undergo a Buchwald-Hartwig amination at the 6-position using a set of 50 different amines. This two-step sequence would theoretically generate 2,500 unique naphthalene-based compounds. Screening this library against a biological target can rapidly identify "hit" compounds with promising activity, which can then be optimized to produce "lead" candidates for further development. rsc.orgcore.ac.uk This diversity-oriented approach significantly accelerates the discovery of novel drug candidates.
Table 3: Illustrative Scheme for Library Synthesis
| Step | Core Scaffold | Reaction | Building Block Set (Example) | Resulting Intermediate/Product |
|---|---|---|---|---|
| 1 | This compound | Suzuki Coupling at C2 | Set A: R¹-B(OH)₂ (n=50) | Library of 50 unique 2-(R¹)-6-chloronaphthalene compounds. |
| 2 | 2-(R¹)-6-chloronaphthalene | Buchwald-Hartwig Amination at C6 | Set B: R²-NH₂ (n=50) | Final library of 2,500 unique 2-(R¹)-6-(NHR²)-naphthalene drug candidates. |
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies
The development of efficient and selective synthetic methods is paramount for unlocking the full potential of 2-Bromo-6-chloronaphthalene as a building block. While traditional methods exist, future research is geared towards more sophisticated and sustainable approaches.
Several modern strategies are being developed for the synthesis of substituted naphthalene (B1677914) derivatives, which could be adapted for this compound. thieme-connect.comresearchgate.net These primarily focus on metal-catalyzed reactions, including those using palladium, copper, iron, and rhodium, as well as Lewis acid-catalyzed transformations. thieme-connect.comresearchgate.net Transformational approaches such as cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions are at the forefront of this research. researchgate.net A patented process describes the zeolite-catalyzed isomerization of 1-chloro- or 1-bromonaphthalene (B1665260) to their respective 2-substituted counterparts, a method that achieves high selectivity and conversion rates. google.comgoogle.com Such catalytic isomerization techniques could be explored for synthesizing di-substituted naphthalenes.
More complex, multi-step syntheses are also being refined. For instance, a Grignard–Kumada cross-coupling reaction sequence has been strategically employed to create bay-substituted terrylenes, using 1-bromo-8-chloronaphthalene (B1342333) as a key reactant. rsc.org This highlights the utility of bromo-chloro-naphthalene isomers in building larger, conjugated systems. Future methodologies will likely focus on one-pot reactions and domino processes that form multiple bonds in a single sequence, enhancing efficiency and reducing waste. researchgate.net
| Synthetic Strategy | Catalyst/Reagent Type | Key Transformation | Potential Advantage |
| Metal-Catalyzed Annulation | Palladium (Pd) | Annulation of vinylbenzene derivatives with alkynes | Efficient construction of the naphthalene core researchgate.net |
| Cycloaddition | Iron (III) | [4+2] cycloaddition of benzketones with alkynes | High yields under mild conditions researchgate.net |
| Zeolite-Catalyzed Isomerization | Zeolite (e.g., HEU-1) | Isomerization of 1-halonaphthalene to 2-halonaphthalene | High selectivity and conversion google.com |
| Cross-Coupling Reactions | Grignard/Kumada (Ni or Pd) | Coupling of a Grignard reagent with an organic halide | Formation of complex C-C bonds rsc.org |
Table 1: Emerging Synthetic Methodologies for Naphthalene Derivatives
Advanced Applications in Nanotechnology and Biosensors
The distinct electronic and photophysical properties of the naphthalene core make its derivatives, including this compound, promising candidates for applications in nanotechnology and the development of advanced sensors.
Halogenated naphthalene derivatives are increasingly used as building blocks for organic semiconducting materials. ossila.com For example, the related compound 2-Bromo-6-fluoronaphthalene (B1267477) is a key intermediate for synthesizing fluorophores used in Organic Light-Emitting Diodes (OLEDs) and as an interfacial modulator in perovskite solar cells. ossila.com The presence of halogen atoms can tune the HOMO/LUMO energy levels and enhance intermolecular interactions, which is crucial for improving charge transport and device performance. ossila.com It is conceivable that this compound could be similarly employed in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com
In the realm of biosensors, naphthalene-based compounds are being explored for their sensing capabilities. Naphthalene diimides (NDIs), for instance, have been functionalized for use as fluorescent chemosensors due to their favorable photophysical properties and ability to interact with biological targets. acs.org Research has shown that aminated NDI derivatives can exhibit strong binding interactions with proteins like human hemoglobin, suggesting their potential in biomedical diagnostics. nih.gov Furthermore, the development of halide-containing organic persistent luminescent (OPL) materials for environmental sensing of analytes like oxygen and temperature opens another avenue for research. rsc.org The unique halogenation of this compound could be leveraged to design novel OPL-based biosensors with high sensitivity and specific response mechanisms. rsc.org
| Application Area | Naphthalene-Based System | Function/Principle | Potential Role of this compound |
| Organic Electronics (OLEDs, OPVs) | 2-Bromo-6-fluoronaphthalene | Building block for semiconducting fluorophores; interfacial modulator. ossila.com | Serve as a versatile precursor for new semiconducting polymers and small molecules. mdpi.com |
| Nanotechnology (OFETs) | Terrylene derivatives | p-type charge transport materials for photodetection. rsc.org | A key intermediate for synthesizing larger polycyclic aromatic hydrocarbons (PAHs). |
| Biosensors | Naphthalene Diimides (NDIs) | Fluorescent chemosensors, protein binding agents. acs.orgnih.gov | Scaffold for new chemosensors leveraging halogen bonding interactions. |
| Environmental Sensing | Halide-containing OPL materials | Detect analytes (e.g., oxygen, UV light) via changes in phosphorescence. rsc.org | Component in novel OPL materials with tunable luminescent properties. |
Table 2: Potential Applications in Nanotechnology and Biosensors
Computational Design of Next-Generation Naphthalene-Based Materials and Bioactives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new materials and bioactive compounds. Structure-based drug design and in silico screening are poised to play a major role in exploring the potential of the this compound scaffold.
Computational methods like Density Functional Theory (DFT) are used to predict the electronic properties, reactivity, and photophysical behavior of naphthalene derivatives. mdpi.combohrium.com For example, DFT studies on copper complexes with naphthalene-based ligands have helped elucidate their reactivity and potential as antidiabetic agents. bohrium.com Similarly, time-dependent DFT (TDDFT) can predict absorption and emission spectra, guiding the synthesis of new dyes and fluorophores for applications like OLEDs. nih.gov
In drug discovery, molecular docking and molecular dynamics (MD) simulations are critical for designing potent and selective inhibitors. Researchers have used these techniques to design naphthalene-based inhibitors for enzymes like the SARS-CoV-2 papain-like protease (PLpro), demonstrating the utility of the naphthalene scaffold in developing therapeutics. nih.gov Given that this compound is a known intermediate in the synthesis of inhibitors for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) reuptake, computational tools could be used to design next-generation psychoactive drugs with improved efficacy and specificity. lookchem.comguidechem.com These methods allow for the rational design of molecules by predicting their binding affinity and interaction mechanisms with target proteins before undertaking laborious and expensive synthesis. nih.gov
| Computational Method | Purpose | Example Application with Naphthalene Derivatives |
| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and energy gaps. | Revealing the reactivity of naphthalene-based copper complexes. bohrium.com |
| Time-Dependent DFT (TDDFT) | Calculate excited state properties and predict spectra. | Cementing experimental observations of electronic characteristics in NDI derivatives. nih.gov |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Designing potential SARS-CoV-2 protease inhibitors based on a naphthalene scaffold. nih.gov |
| Molecular Dynamics (MD) Simulation | Examine the stability and dynamics of ligand-receptor complexes. | Studying the molecular mechanisms of protein-ligand interactions for designed inhibitors. nih.gov |
| Hirshfeld Surface Analysis | Analyze intermolecular interactions in crystal structures. | Investigating interactions in naphthalene-based bis-N-salicylidene aniline (B41778) dyes. researchgate.net |
Table 3: Computational Tools in Naphthalene-Based Research
Interdisciplinary Research Integrating Chemical Synthesis with Biological and Material Sciences
The most significant breakthroughs involving this compound and its derivatives will likely emerge from interdisciplinary research that bridges the gap between chemical synthesis, biology, and materials science. The compound's structure is a nexus point, offering handles (the bromine and chlorine atoms) for synthetic chemists to create molecules that are then studied by biologists for their therapeutic effects or by materials scientists for their physical properties.
A prime example of this integration is the development of bioactive compounds. The synthesis of 2-substituted aminomethyloxy naphthalenes and their subsequent testing for hypotensive activity represents a classic workflow combining organic synthesis and pharmacology. nih.gov The established use of this compound as a key intermediate for azolylmethylpiperidines, which act as neurotransmitter reuptake inhibitors, directly links its synthesis to the development of treatments for neurological and psychiatric disorders. lookchem.com
In materials science, the synthesis of novel 1,4-naphthalene-based copolymers through Suzuki coupling polymerization, followed by their characterization and incorporation into OLED devices, showcases a powerful interdisciplinary approach. mdpi.com Research into naphthalene diimide-based materials has simultaneously explored their performance in electronic devices and their binding interactions with human hemoglobin, merging materials science with biophysical chemistry. nih.gov Future projects could involve the synthesis of this compound derivatives designed via computational methods to self-assemble into nanostructures with specific electronic or optical properties, which could then be tested for applications in bio-imaging or as components in flexible electronics. escholarship.org This synergistic approach, where design, synthesis, and application testing occur in a feedback loop, will be crucial for innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-6-chloronaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential halogenation. For example, bromination of 7-chloronaphthalene using bromine (Br₂) with Fe or AlBr₃ as catalysts can introduce bromine at the 2-position . Alternatively, chlorination of 1-bromonaphthalene under controlled temperatures (e.g., 50–70°C) may achieve the desired substitution . Reaction optimization requires careful control of stoichiometry, temperature, and catalyst selection to minimize byproducts like dihalogenated isomers. Evidence from fluorinated analogs (e.g., 2-bromo-6-fluoronaphthalene) suggests that avoiding corrosive reagents (e.g., HF) improves scalability .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity, with ¹H and ¹³C NMR providing distinct signals for aromatic protons and carbons adjacent to halogens . High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 241.46 g/mol), while X-ray crystallography resolves structural ambiguities in crystalline forms . Gas chromatography-mass spectrometry (GC-MS) can monitor purity, particularly in identifying residual solvents or halogenation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
